molecular formula C14H19NO2 B14037214 N-(4-hydroxy-2-methylcyclohexyl)benzamide

N-(4-hydroxy-2-methylcyclohexyl)benzamide

Cat. No.: B14037214
M. Wt: 233.31 g/mol
InChI Key: TYFSOXNODYLMAL-UHFFFAOYSA-N
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Description

N-((1R,2R,4R)-4-Hydroxy-2-methylcyclohexyl)benzamide is a chemical compound with a unique structure that combines a cyclohexyl ring with a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1R,2R,4R)-4-Hydroxy-2-methylcyclohexyl)benzamide typically involves the reaction of 4-hydroxy-2-methylcyclohexanone with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-((1R,2R,4R)-4-Hydroxy-2-methylcyclohexyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: Formation of 4-oxo-2-methylcyclohexylbenzamide.

    Reduction: Formation of N-((1R,2R,4R)-4-amino-2-methylcyclohexyl)benzamide.

    Substitution: Formation of N-((1R,2R,4R)-4-chloro-2-methylcyclohexyl)benzamide.

Scientific Research Applications

N-((1R,2R,4R)-4-Hydroxy-2-methylcyclohexyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((1R,2R,4R)-4-Hydroxy-2-methylcyclohexyl)benzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzamide group can interact with hydrophobic pockets in proteins, modulating their function. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-((1R,2R,4R)-4-Hydroxy-2-methylcyclohexyl)acetamide
  • N-((1R,2R,4R)-4-Hydroxy-2-methylcyclohexyl)propionamide
  • N-((1R,2R,4R)-4-Hydroxy-2-methylcyclohexyl)butyramide

Uniqueness

N-((1R,2R,4R)-4-Hydroxy-2-methylcyclohexyl)benzamide is unique due to its specific combination of a cyclohexyl ring and a benzamide group. This structure provides distinct chemical and biological properties, making it valuable for various applications. The presence of the hydroxyl group allows for versatile chemical modifications, enhancing its utility in synthetic chemistry.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

N-(4-hydroxy-2-methylcyclohexyl)benzamide

InChI

InChI=1S/C14H19NO2/c1-10-9-12(16)7-8-13(10)15-14(17)11-5-3-2-4-6-11/h2-6,10,12-13,16H,7-9H2,1H3,(H,15,17)

InChI Key

TYFSOXNODYLMAL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCC1NC(=O)C2=CC=CC=C2)O

Origin of Product

United States

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